3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt

Catalog No.
S900188
CAS No.
81693-22-3
M.F
C25H41N2NaO19
M. Wt
696.588
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium s...

CAS Number

81693-22-3

Product Name

3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt

IUPAC Name

sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

Molecular Formula

C25H41N2NaO19

Molecular Weight

696.588

InChI

InChI=1S/C25H42N2O19.Na/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-20(17(36)14(22(39)43-12)27-8(2)31)45-23-19(38)18(37)16(35)11(5-29)44-23;/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41);/q;+1/p-1/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22?,23-,25+;/m0./s1

InChI Key

INEFLSBORUBCTG-METCSLGWSA-M

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)O.[Na+]

Synonyms

Neu5Ac2-α-3Gal1-β-4GlcNAc

Studying Influenza Virus Binding:

  • 3'-SLN can be used to create avian receptor analogue glycoprobes. These probes mimic the natural receptors on bird cells that influenza viruses like the North American lineage subtype H7N2 (A/New York/107/2003) recognize and bind to for infection. Source: Sigma-Aldrich product page for 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt 95% (3'-SLN):
  • By studying the interaction between the virus and the 3'-SLN-based probes, researchers can gain insights into the viral binding mechanisms and potentially develop new antiviral strategies.

Analyzing Milk Oligosaccharides:

  • 3'-SLN serves as a reference material in the analysis of milk oligosaccharides, which are complex sugars present in breast milk. Source: Sigma-Aldrich product page for 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt 95% (3'-SLN):
  • These oligosaccharides play crucial roles in infant gut development and immune function. By comparing them to the known structure of 3'-SLN, researchers can identify and characterize different types of oligosaccharides present in milk samples. This knowledge can contribute to understanding the health benefits of breastfeeding and developing new infant formula with similar functionalities.

3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt (3'-SLN) is a glycan component found in O-glycopeptides []. O-glycopeptides are proteins with sugars (glycans) attached to their side chains via an oxygen atom. 3'-SLN plays a role in cell-cell interactions and is particularly relevant in the study of influenza viruses [].


Molecular Structure Analysis

3'-SLN is a complex molecule composed of three main subunits:

  • N-Acetylneuraminic acid (Neu5Ac): This is a sialic acid, a type of sugar with a nine-carbon backbone.
  • N-acetyllactosamine (LacNAc): This disaccharide unit consists of N-acetylglucosamine (GlcNAc) and galactose (Gal) linked together.
  • Sodium (Na+) : This positively charged ion balances the negative charges of the sialic acid.

The key feature of the structure is the linkage between Neu5Ac and LacNAc. The glycosidic bond connects Neu5Ac at its C3 position to the Gal residue of LacNAc at its C3' position [, ]. This specific linkage is crucial for its biological function.


Chemical Reactions Analysis

  • Synthesis: 3'-SLN is likely synthesized by enzymes in the Golgi apparatus of cells. These enzymes transfer sialic acid from a donor molecule to LacNAc on the growing O-glycan chain. The exact pathway is an area of ongoing research.
  • Decomposition: 3'-SLN can potentially be broken down by enzymes called sialidases, which cleave the linkage between the sialic acid and the glycan chain.

Physical And Chemical Properties Analysis

  • It is likely a water-soluble molecule due to the presence of multiple hydroxyl groups.
  • It may be heat-sensitive as glycosidic bonds can be unstable at high temperatures.
  • It is likely to have a negative charge at physiological pH due to the presence of sialic acid.

3'-SLN is thought to be involved in various cellular processes by interacting with other molecules on cell surfaces. Here are two potential mechanisms:

  • Cell-adhesion: 3'-SLN can act as a ligand (binding molecule) for specific receptors on other cells, promoting cell-cell adhesion []. This interaction is crucial for various biological functions like cell migration and development.
  • Influenza virus binding: 3'-SLN on the surface of respiratory epithelial cells can be a target for influenza viruses. The virus hemagglutinin protein recognizes and binds to the sialic acid moiety of 3'-SLN, facilitating viral entry into the host cell [].

Dates

Modify: 2023-08-15

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